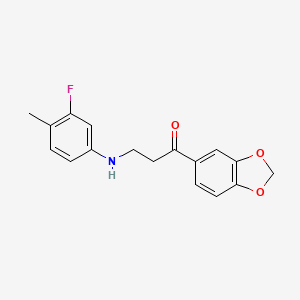
6-morpholino-N2-(naphthalen-1-yl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-morpholino-N2-(naphthalen-1-yl)-N4-(p-tolyl)-1,3,5-triazine-2,4-diamine (MNAT) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MNAT is a triazine-based kinase inhibitor that has been shown to have promising effects in cancer treatment and other diseases related to abnormal kinase activity. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activity
A study by Cai Zhi focused on the synthesis of a related compound, highlighting its antibacterial activity. The target molecule was produced through the halogenated hydrocarbon amination reaction, with its structure confirmed by various methods. The study found that the compound exhibited good antibacterial properties due to its unique structure, involving hydrogen bonds and π-π stacking among molecules, contributing to its stability and activity (Cai Zhi, 2010).
Nucleophilic Reactions and Synthesis
Research by Zhaofu Fei, A. Slawin, and J. Woollins explored the nucleophilic reactions of a similar compound, demonstrating its reactivity towards various nucleophiles. This work is significant for the synthesis of new chemical entities, providing insights into the compound's versatility in chemical transformations (Fei, Slawin, & Woollins, 2001).
Telomere Targeting in Pancreatic Cancer Cells
A study by M. Micco et al. discussed the design and evaluation of naphthalene diimide derivatives as telomere targeting agents in pancreatic cancer cells. The research demonstrated that modifying the compound's structure could enhance its pharmacological properties, showing high potency against cancer cells while affecting gene expression related to DNA damage and telomere maintenance (Micco et al., 2013).
Organic Electronics and Material Science
Lauren E. Polander and colleagues synthesized 2,6-diacyl derivatives of naphthalene bis(dicarboximide)s, aiming at applications in organic electronics. Their work illustrates how structural modifications can influence electronic properties, offering potential for developing new materials for electronic and photonic devices (Polander et al., 2012).
Heat-Resistant Polyamides
M. Dinari and A. Haghighi synthesized new polyamides containing the s-triazine ring, highlighting their heat resistance and potential for green manufacturing processes. These polyamides demonstrated excellent thermal stability, good solubility, and flame retardancy, making them suitable for advanced applications in materials science (Dinari & Haghighi, 2017).
Eigenschaften
IUPAC Name |
4-N-(4-methylphenyl)-6-morpholin-4-yl-2-N-naphthalen-1-yl-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N6O/c1-17-9-11-19(12-10-17)25-22-27-23(29-24(28-22)30-13-15-31-16-14-30)26-21-8-4-6-18-5-2-3-7-20(18)21/h2-12H,13-16H2,1H3,(H2,25,26,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLWBQVGWLIYVRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


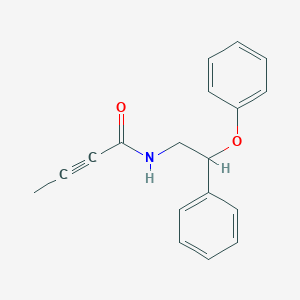
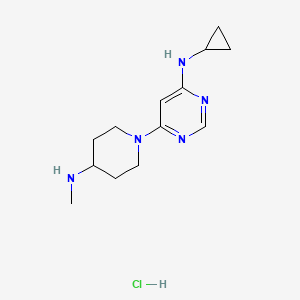
![1-[(2-Methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one](/img/structure/B2675968.png)
![7-[3-(Benzooxazol-2-ylsulfanyl)-propyl]-3-methyl-8-pyrrolidin-1-yl-3,7-dihydro-purine-2,6-dione](/img/structure/B2675969.png)
![2,2-Difluoro-2-(3-formylphenoxy)-N-[(2-piperidin-1-ylpyridin-3-yl)methyl]acetamide](/img/structure/B2675970.png)
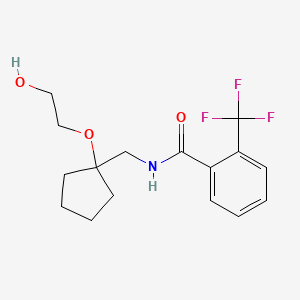
![3-chloro-N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2675973.png)

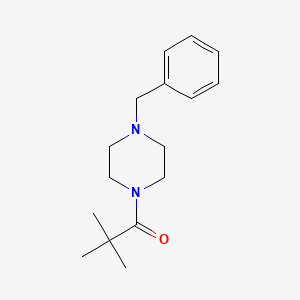
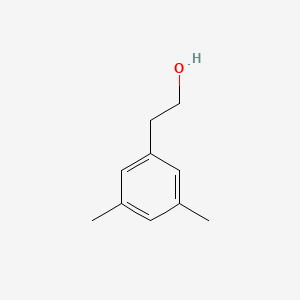
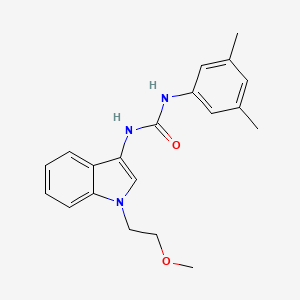
![Ethyl 7-oxo-5-oxaspiro[3.4]octane-8-carboxylate](/img/structure/B2675986.png)
